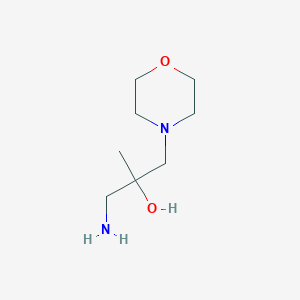

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Übersicht

Beschreibung

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol is a versatile organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . This compound features an amino group, a methyl group, and a morpholine ring, making it a valuable scaffold in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can

Biologische Aktivität

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, commonly referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a morpholine ring, which contributes to its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound based on recent studies and findings.

Key Features:

- Morpholine Ring : The presence of the morpholine moiety is significant for its interaction with biological targets.

- Amino Group : The amino group contributes to hydrogen bonding and enhances solubility in biological systems.

Anticancer Activity

Several studies have demonstrated the anticancer potential of morpholine derivatives, including this compound. Research indicates that such compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | HeLa | 5.0 |

| 1-Amino-2-methyl-3-(morpholin) | CaCo-2 | 6.5 |

| SCM9 | A549 | 4.0 |

Anti-inflammatory Effects

Research has indicated that morpholine derivatives can exhibit anti-inflammatory properties by modulating immune responses. For instance, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in human blood cultures .

Antiviral Properties

The antiviral activity of morpholine compounds has also been explored. Studies indicate that some derivatives effectively inhibit the replication of viruses such as human herpes virus type 1 (HHV-1), suggesting their potential use in antiviral therapies .

Table 2: Antiviral Activity of Morpholine Derivatives

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | HHV-1 | 70% |

| SCM5 | HHV-1 | 65% |

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell proliferation and apoptosis.

- Cytokine Production : By modulating cytokine production, it can influence inflammatory responses.

- Enzyme Inhibition : Morpholine derivatives have been reported to inhibit enzymes involved in cancer progression and viral replication.

Study on Immunomodulatory Effects

In a recent study, researchers synthesized several morpholine derivatives and evaluated their immunomodulatory effects on mouse splenocytes. The results showed that these compounds significantly inhibited lipopolysaccharide-induced proliferation, suggesting potential applications in autoimmune diseases .

Evaluation of Antimicrobial Activity

Another study assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria .

Table 3: Antimicrobial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | S. aureus | 15 |

| SCM9 | E. coli | 12 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various bioactive compounds. Specifically, it has been noted for its role in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Agents

A study highlighted the synthesis of derivatives of this compound that exhibit neuroprotective properties. Researchers modified the morpholine ring to enhance binding affinity to neurotransmitter receptors, leading to compounds with improved efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These modifications resulted in a significant increase in neuroprotection compared to unmodified derivatives.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a functional monomer in the synthesis of polymers. Its amino and alcohol functional groups can participate in polymerization reactions, leading to materials with tailored properties.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength | Thermal Stability | Biocompatibility |

|---|---|---|---|

| Polyurethane | High | Moderate | Good |

| Polyamide | Moderate | High | Excellent |

| Epoxy Resins | Very High | Very High | Moderate |

Application Example: Coatings and Adhesives

The compound has been incorporated into coatings and adhesives, enhancing their adhesion properties and resistance to environmental degradation. Research indicates that coatings containing this compound demonstrate superior performance under harsh conditions compared to traditional formulations.

Analytical Chemistry

Reagent Development

In analytical chemistry, this compound is used as a reagent in various analytical methods. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Case Study: Trace Metal Analysis

A research project utilized this compound as a chelating agent in the development of a novel method for analyzing heavy metals in water samples. The method showed a detection limit significantly lower than conventional techniques, ensuring more accurate assessments of water quality.

Eigenschaften

IUPAC Name |

1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTRGLQATVPTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.